Cas no 51937-00-9 ((9E,12Z)-9,12-Tetradecadienol)

(9E,12Z)-9,12-Tetradecadienol is a diunsaturated fatty alcohol with a 14-carbon chain and double bonds at the 9th and 12th positions in (E) and (Z) configurations, respectively. This compound is of interest in organic synthesis and pheromone research due to its structural similarity to naturally occurring insect pheromones. Its defined stereochemistry allows for selective applications in chemical ecology and pest management studies. The compound's purity and stability make it suitable for laboratory use in controlled experiments. Its role as a potential intermediate in the synthesis of bioactive molecules further underscores its utility in specialized chemical research.
(9E,12Z)-9,12-Tetradecadienol structure
(9E,12Z)-9,12-Tetradecadienol structure
Product Name:(9E,12Z)-9,12-Tetradecadienol
CAS No:51937-00-9
MF:C14H26O
MW:210.355644702911
CID:376105
PubChem ID:6436736
Update Time:2025-05-20

(9E,12Z)-9,12-Tetradecadienol Chemical and Physical Properties

Names and Identifiers

    • 9,12-Tetradecadien-1-ol,(9E,12Z)-
    • (9E,12Z)-
    • (9E,12Z)-9,12-Tetrad
    • (9E,12Z)-9,12-Tetradecadienol
    • CIS,TRANS-9,12-TETRADECADIEN-1-OL
    • Z,E-9,12-TETRADECADIEN-1-OL
    • Einecs 257-527-6
    • (9E,12Z)-9,12-Tetradecadien-1-ol
    • 9,12-Tetradecadien-1-ol, (E,Z)
    • (9E,12Z)-tetradeca-9,12-dien-1-ol
    • 9,12-Tetradecadien-1-ol, (Z,E)-
    • IHRPKOQVBCPMQH-NDEAWQBTSA-N
    • NS00032380
    • DX0O336N52
    • 9,12-Tetradecadien-1-ol, (9E,12Z)-
    • UNII-DX0O336N52
    • (Z,E)-Tetradeca-9,12-dienol
    • 9,12-Tetradecadien-1-ol, (E,Z)-
    • Q27276651
    • 51937-00-9
    • SCHEMBL592995
    • AI3-34926
    • DTXSID0041563
    • Inchi: 1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,15H,4,7-14H2,1H3/b3-2-,6-5+
    • InChI Key: IHRPKOQVBCPMQH-NDEAWQBTSA-N
    • SMILES: OCCCCCCCC/C=C/C/C=C\C

Computed Properties

  • Exact Mass: 210.19800
  • Monoisotopic Mass: 210.198365
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 10
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 4.7

Experimental Properties

  • Color/Form: Colorless liquid
  • Density: 0.860±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No date available
  • Boiling Point: 310.6±11.0 ºC (760 Torr),
  • Flash Point: 112.3±15.6 ºC,
  • Refractive Index: 1.473
  • Solubility: Insuluble (2.9E-3 g/L) (25 ºC),
  • PSA: 20.23000
  • LogP: 4.23180
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

(9E,12Z)-9,12-Tetradecadienol Security Information

(9E,12Z)-9,12-Tetradecadienol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on (9E,12Z)-9,12-Tetradecadienol

Comprehensive Analysis of (9E,12Z)-9,12-Tetradecadienol (CAS No. 51937-00-9): Properties, Applications, and Industry Trends

(9E,12Z)-9,12-Tetradecadienol (CAS No. 51937-00-9) is a naturally occurring unsaturated fatty alcohol with a molecular formula of C14H26O. This bioactive compound has garnered significant attention in recent years due to its unique chemical structure and versatile applications across industries. The E/Z isomerism at positions 9 and 12 contributes to its distinct physicochemical properties, making it valuable for specialized formulations.

Recent studies highlight the growing demand for sustainable pheromone analogs, where 51937-00-9 serves as a key intermediate. As consumers increasingly prioritize eco-friendly pest control solutions, this compound has emerged as a crucial component in agricultural biotechnology. Its role in insect behavior modification systems aligns perfectly with the global shift toward green chemistry practices and reduced pesticide usage.

The fragrance industry has shown particular interest in (9E,12Z)-9,12-Tetradecadienol for its potential as a natural scent modifier. With the rising popularity of plant-derived aroma chemicals, this compound offers perfumers a unique tool for creating complex olfactory profiles. Analytical techniques like GC-MS analysis and NMR spectroscopy have confirmed its stability in various cosmetic matrices, making it suitable for long-lasting fragrance formulations.

In pharmaceutical research, CAS 51937-00-9 has demonstrated intriguing biological activity in preliminary studies. While not yet approved for therapeutic use, its molecular structure suggests potential applications in lipid-mediated signaling pathways. Researchers are particularly interested in its possible role in cellular communication systems, though further clinical validation is required.

The synthesis of (9E,12Z)-9,12-Tetradecadienol typically involves stereoselective organic synthesis methods, with recent advances focusing on catalytic asymmetric hydrogenation techniques. These production innovations address the growing need for high-purity specialty chemicals in research and industrial applications. Quality control standards for 51937-00-9 have become increasingly stringent, reflecting its expanding commercial importance.

Market analysts project steady growth for unsaturated fatty alcohols like (9E,12Z)-9,12-Tetradecadienol, driven by demand from green technology sectors. The compound's compatibility with biodegradable formulations positions it favorably in markets prioritizing environmental sustainability. Current research explores its potential in advanced material science applications, particularly in bio-based polymer development.

From a regulatory perspective, CAS 51937-00-9 is generally recognized as safe for its intended uses, though proper material safety protocols should always be followed. The compound's low environmental persistence and favorable ecotoxicological profile contribute to its positive reception among regulatory bodies worldwide.

Ongoing research continues to uncover new dimensions of (9E,12Z)-9,12-Tetradecadienol's potential. Its unique combination of chemical versatility and biological relevance ensures its place as a compound of significant scientific and commercial interest. As analytical techniques advance and green chemistry principles gain wider adoption, the applications for this remarkable molecule are likely to expand further.

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